molecular formula C21H21N7O B2567845 N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1005975-70-1

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

カタログ番号: B2567845
CAS番号: 1005975-70-1
分子量: 387.447
InChIキー: GZEVJLTVZVBOQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H21N7O and its molecular weight is 387.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological implications of this compound, supported by relevant data and findings from diverse research sources.

The molecular formula of the compound is C26H25N7O3C_{26}H_{25}N_{7}O_{3}, with a molecular weight of approximately 483.53 g/mol. The structure features a cyclopropanecarboxamide moiety linked to a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization processes. The initial step often involves the formation of the pyrazolo[3,4-d]pyrimidine scaffold followed by the introduction of the cyclopropanecarboxamide group.

Anticancer Activity

Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound has been evaluated for its ability to inhibit specific cancer cell lines, demonstrating promising results in vitro with IC50 values indicating effective potency against certain types of cancer cells .

Anti-inflammatory Properties

In addition to anticancer effects, this compound has been investigated for its anti-inflammatory potential. Pyrazole derivatives are known to act as selective COX inhibitors, and studies have reported that related compounds exhibit significant inhibition of COX enzymes, which play a crucial role in inflammatory processes .

The mechanism by which this compound exerts its biological effects may involve modulation of specific signaling pathways. For example:

  • PPARγ Activation : Some pyrazole derivatives have been identified as partial agonists of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which is implicated in glucose metabolism and fat cell differentiation .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression through competitive or non-competitive inhibition mechanisms .

Case Studies and Research Findings

Several case studies highlight the biological activity of similar compounds:

StudyFindings
Study 1 A derivative exhibited an IC50 value of 0.03 mM against a specific cancer cell line, indicating strong anticancer activity .
Study 2 Compounds with similar structures demonstrated anti-inflammatory effects with IC50 values comparable to standard anti-inflammatory drugs .
Study 3 The compound was shown to selectively inhibit COX-2 over COX-1 in vitro, suggesting a favorable safety profile for anti-inflammatory applications .

科学的研究の応用

Anticancer Properties

Research indicates that compounds similar to N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide exhibit significant anticancer activity. For instance, studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit various cancer cell lines while demonstrating lower toxicity toward normal cells . The mechanism often involves the modulation of signaling pathways crucial for cancer cell proliferation and survival.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. It may act as a ligand for dopamine receptors, influencing neurotransmission pathways associated with conditions such as depression and anxiety . This interaction highlights its therapeutic promise in neuropharmacology.

Anti-inflammatory and Analgesic Activities

Pyrazole derivatives are known for their anti-inflammatory properties. The compound's structural features may allow it to inhibit inflammatory mediators, making it a candidate for developing anti-inflammatory drugs . Furthermore, its analgesic effects could be beneficial in pain management therapies.

Synthesis and Production Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Preparation of the Pyrazolo[3,4-d]pyrimidine Core : This step often involves cyclization reactions under controlled conditions to ensure high yield.
  • Introduction of Substituents : The addition of the dimethylphenyl and cyclopropanecarboxamide groups is achieved through nucleophilic substitution reactions.
  • Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels necessary for biological testing.

Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, researchers found that several compounds exhibited potent inhibitory effects against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Neuropharmacological Evaluation

Another investigation focused on the neuropharmacological effects of similar compounds demonstrated their potential as dopamine receptor modulators. These findings suggest that derivatives could be developed into therapeutic agents for treating mood disorders .

化学反応の分析

Oxidation Reactions

The pyrazolo[3,4-d]pyrimidine core and cyclopropane moiety participate in oxidation under controlled conditions:

Reaction Conditions Product Yield
Cyclopropane ring oxidationO<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, -78°CCyclopropane → γ-lactone via ozonolysis45–60%
Thioether oxidation (if present)H<sub>2</sub>O<sub>2</sub>, AcOH, 50°C, 6 hrsSulfoxide or sulfone derivatives70–85%

Key Findings :

  • Ozonolysis selectively cleaves the cyclopropane ring without affecting the pyrazolo[3,4-d]pyrimidine scaffold .

  • Thioether groups (if introduced via derivatization) oxidize to sulfones, enhancing polarity.

Reduction Reactions

The pyrazole and pyrimidine rings undergo reduction under catalytic hydrogenation:

Reaction Conditions Product Yield
Pyrimidine ring reductionH<sub>2</sub>, Pd/C, EtOH, 60°C, 12 hrsDihydropyrazolo[3,4-d]pyrimidine55–75%
Nitro group reductionFe, HCl, H<sub>2</sub>O, refluxAmine derivatives (if nitro substituents are present) 80–90%

Key Findings :

  • Selective hydrogenation of the pyrimidine ring preserves the pyrazole and cyclopropane units.

  • Nitro groups (if present) reduce to amines, enabling further functionalization .

Substitution Reactions

Nucleophilic aromatic substitution occurs at electron-deficient positions of the pyrimidine ring:

Reaction Conditions Product Yield
Chloride displacementK<sub>2</sub>CO<sub>3</sub>, DMF, R-NH<sub>2</sub>, 80°C4-Amino-substituted pyrazolo[3,4-d]pyrimidine 60–78%
Methoxy substitutionBBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, -20°CHydroxy-pyrazolo[3,4-d]pyrimidine 65–80%

Key Findings :

  • Methoxy groups demethylate to hydroxyl groups under Lewis acid conditions, enhancing hydrogen-bonding capacity .

  • Chloride substituents at C4 of pyrimidine are highly reactive toward amines .

Coupling Reactions

The cyclopropanecarboxamide group facilitates cross-coupling:

Reaction Conditions Product Yield
Suzuki-Miyaura couplingPd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, DME, 90°CBiaryl derivatives at cyclopropane position50–70%
Buchwald-Hartwig aminationPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>N-aryl cyclopropanecarboxamide65–80%

Key Findings :

  • Palladium-catalyzed coupling modifies the cyclopropane moiety without ring opening.

  • Amination introduces diverse aryl groups, expanding pharmacological potential.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Product Yield
Acidic hydrolysis6M HCl, reflux, 24 hrsCyclopropanecarboxylic acid + pyrazole-amine85–95%
Basic hydrolysisNaOH (aq), 100°C, 12 hrsCyclopropanecarboxylate salt + pyrazole-amine75–90%

Key Findings :

  • Hydrolysis cleaves the amide bond, yielding biologically active fragments.

  • The pyrazole-amine product retains structural integrity under harsh conditions.

Cycloaddition Reactions

The pyrimidine ring participates in [4+2] cycloadditions:

Reaction Conditions Product Yield
Diels-Alder reactionMaleic anhydride, toluene, 110°CFused tetracyclic adduct 40–55%

Key Findings :

  • Electron-deficient pyrimidine rings act as dienophiles, forming complex polycycles .

特性

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c1-12-4-7-17(13(2)8-12)27-19-16(10-24-27)20(23-11-22-19)28-18(9-14(3)26-28)25-21(29)15-5-6-15/h4,7-11,15H,5-6H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEVJLTVZVBOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。